molecular formula C9H16 B14177057 Cyclohexene, 1,3,5-trimethyl- CAS No. 3643-64-9

Cyclohexene, 1,3,5-trimethyl-

Cat. No.: B14177057
CAS No.: 3643-64-9
M. Wt: 124.22 g/mol
InChI Key: PKHOIUJRGGWFEF-UHFFFAOYSA-N
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Description

Cyclohexene, 1,3,5-trimethyl- is an organic compound with the molecular formula C9H16 . It is a derivative of cyclohexene, where three methyl groups are substituted at the 1, 3, and 5 positions of the cyclohexene ring. This compound is a colorless liquid at room temperature and has a distinct odor. It is used in various chemical reactions and has applications in different fields of scientific research .

Synthetic Routes and Reaction Conditions:

    Partial Hydrogenation of Benzene: Cyclohexene, 1,3,5-trimethyl- can be synthesized by the partial hydrogenation of benzene.

    Dehydration of Cyclohexanol: Another method involves the dehydration of cyclohexanol.

Industrial Production Methods: The industrial production of cyclohexene, 1,3,5-trimethyl- often involves the partial hydrogenation of benzene due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, palladium on activated charcoal.

    Catalysts: Tungsten, sulfuric acid.

Major Products:

    Cyclohexanone: Formed through oxidation.

    Adipic Acid: Another product of oxidation.

    Cyclohexane Derivatives: Formed through reduction.

Scientific Research Applications

Cyclohexene, 1,3,5-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexene, 1,3,5-trimethyl- involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, it interacts with oxidizing agents to form products like cyclohexanone and adipic acid. The presence of catalysts facilitates these reactions by lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Uniqueness: Cyclohexene, 1,3,5-trimethyl- is unique due to the presence of three methyl groups at specific positions on the cyclohexene ring. This substitution pattern affects its chemical reactivity and physical properties, making it distinct from other cyclohexene derivatives .

Properties

IUPAC Name

1,3,5-trimethylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-7-4-8(2)6-9(3)5-7/h4,7,9H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHOIUJRGGWFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871895
Record name 1,3,5-Trimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3643-64-9
Record name 1,3,5-Trimethyl-1-cyclohexene, cis & trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003643649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Trimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Trimethyl-1-cyclohexene,mixture of cis and trans
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